(S)-dibutyl(3-hydroxybutyl)phosphate
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Overview
Description
8-Aminoguanine is a derivative of guanine, a purine nucleobase. It is known for its natriuretic and antihypertensive properties, making it a compound of interest in various fields of scientific research .
Preparation Methods
8-Aminoguanine can be synthesized through multiple pathways. One common method involves the conversion of 8-nitroguanosine to 8-aminoguanosine, which is then converted to 8-aminoguanine. This process involves the use of purine nucleoside phosphorylase (PNPase) as a catalyst . Another method involves the direct conversion of 8-nitroguanosine to 8-nitroguanine, which is then converted to 8-aminoguanine .
Chemical Reactions Analysis
8-Aminoguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-nitroguanine.
Reduction: It can be reduced to form 8-aminoguanosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include peroxynitrite for oxidation and PNPase for reduction . The major products formed from these reactions include 8-nitroguanine and 8-aminoguanosine .
Scientific Research Applications
8-Aminoguanine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in cellular processes and its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
8-Aminoguanine exerts its effects primarily through the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an increase in renal interstitial levels of inosine, which in turn activates adenosine A2B receptors. This activation results in increased renal excretory function, including diuresis, natriuresis, and glucosuria . Additionally, 8-aminoguanine inhibits Rac1, which reduces potassium excretion .
Comparison with Similar Compounds
8-Aminoguanine is part of a family of compounds known as 8-aminopurines. Similar compounds include:
8-Aminoguanosine: A prodrug that is metabolized to 8-aminoguanine.
8-Aminoinosine: A compound that induces diuresis and natriuresis but does not significantly affect potassium excretion.
8-Aminohypoxanthine: Another compound that induces diuresis and natriuresis without significant glucosuria or antikaliuresis.
Compared to these compounds, 8-aminoguanine is unique in its ability to induce glucosuria and reduce potassium excretion .
Properties
IUPAC Name |
dibutyl [(3S)-3-hydroxybutyl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OCC[C@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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